

Preclinical Profile of Esamisulpride: An In-depth Technical Guide for Psychosis Models

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Compound of Interest

Compound Name: Esamisulpride

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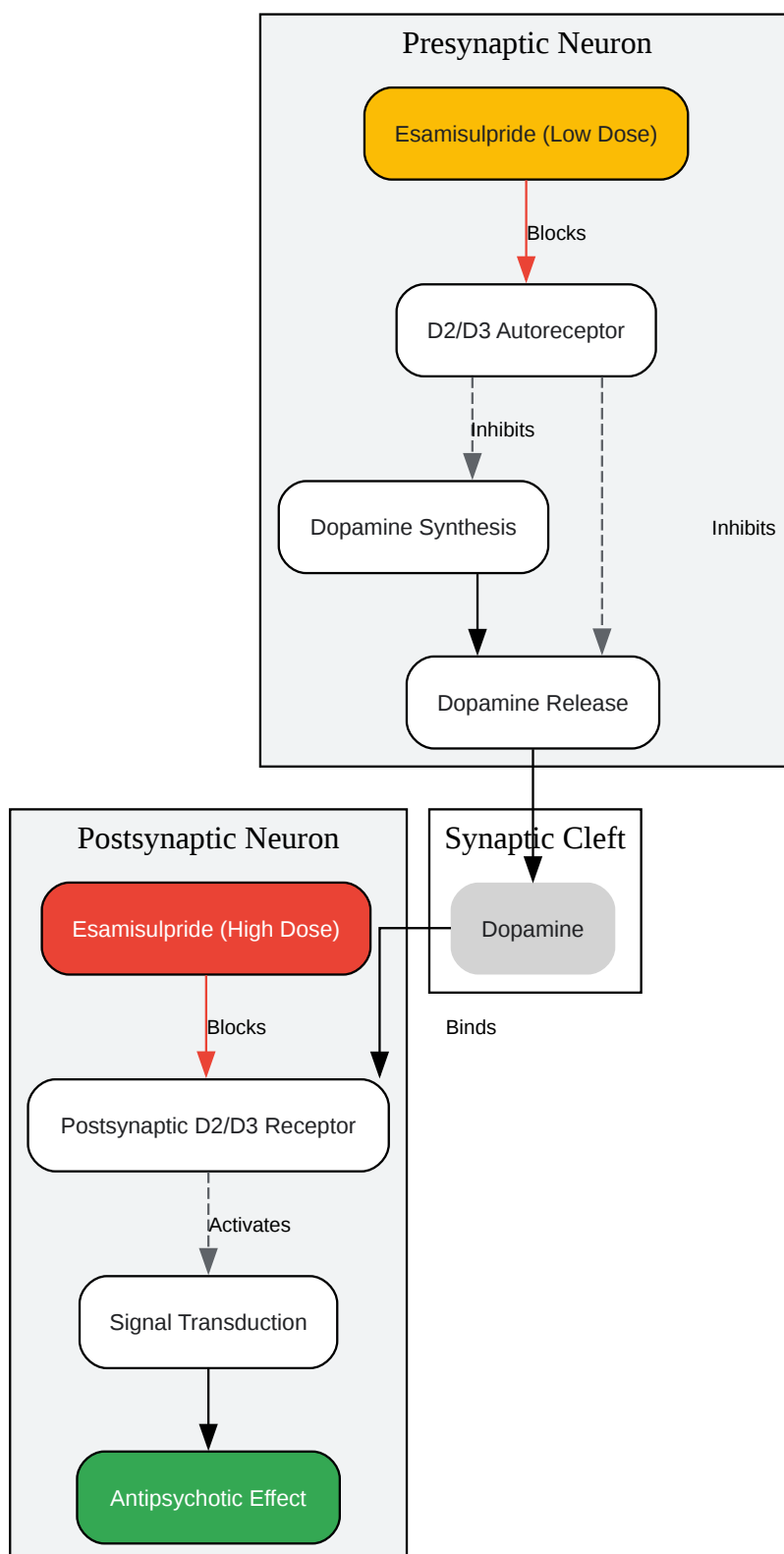
Introduction

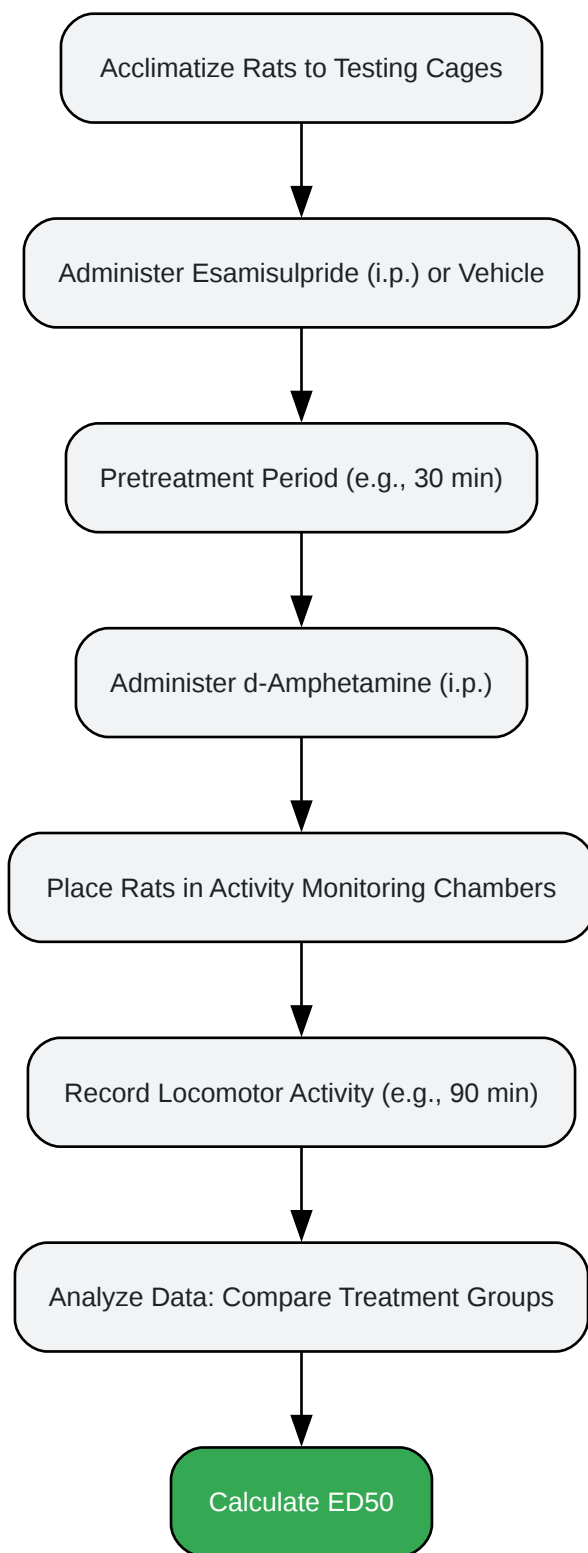
Esamisulpride, the pharmacologically active (S)-enantiomer of amisulpride, is a substituted benzamide atypical antipsychotic. Its preclinical evaluation has established it as a potent and selective antagonist of dopamine D2 and D3 receptors, a mechanism central to its antipsychotic activity. This technical guide provides a comprehensive overview of the preclinical data for **Esamisulpride**, focusing on its receptor binding profile, and its efficacy in various animal models of psychosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of neuropsychopharmacology.

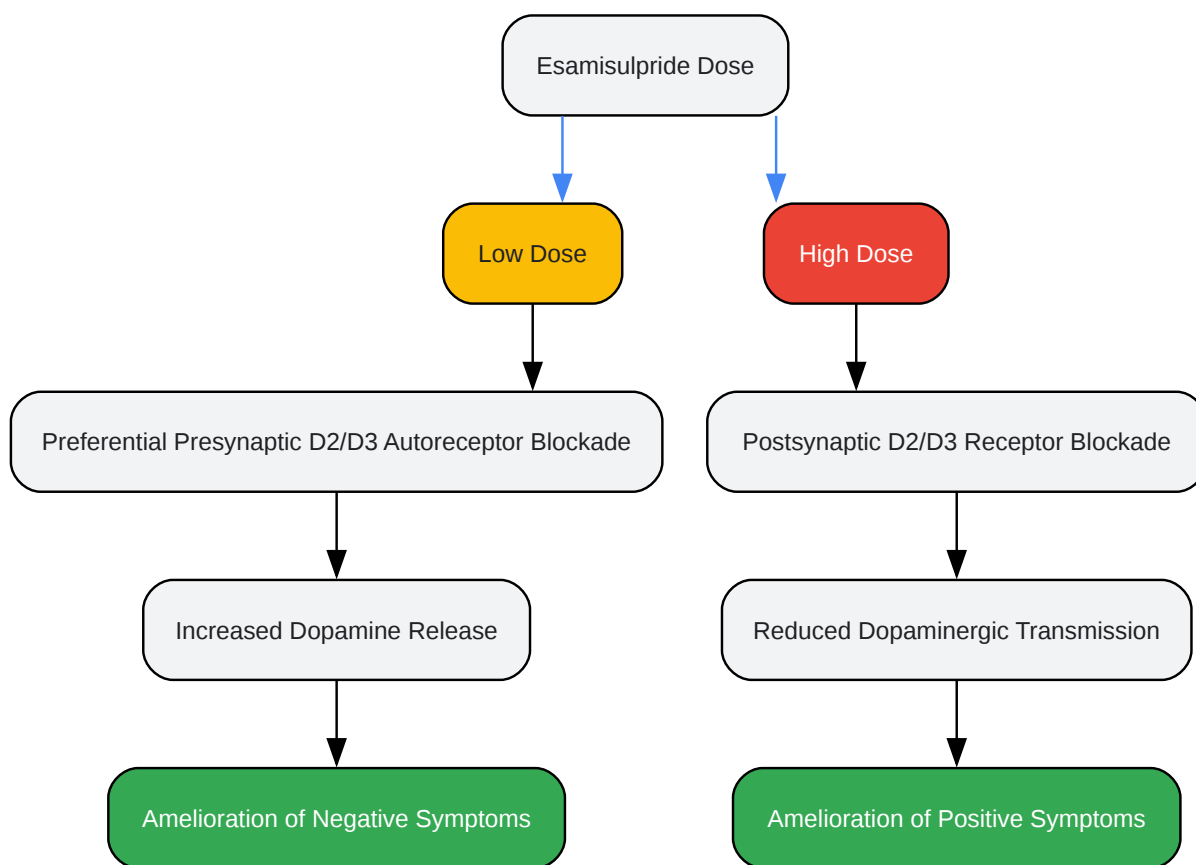
Core Principles of Action: Dopamine D2/D3 Receptor Antagonism

Esamisulpride's primary mechanism of action is the selective blockade of dopamine D2 and D3 receptors.[1][2][3] This activity is dose-dependent, with lower doses preferentially targeting presynaptic autoreceptors, leading to an increase in dopaminergic transmission, which is thought to contribute to its efficacy against negative symptoms of schizophrenia.[2][4] At higher doses, **Esamisulpride** acts as a potent antagonist at postsynaptic D2 and D3 receptors, which is associated with its antipsychotic effects on positive symptoms.[4][5]

Signaling Pathway of Esamisulpride







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